Product packaging for Stearyl acetate(Cat. No.:CAS No. 822-23-1)

Stearyl acetate

Cat. No.: B013392
CAS No.: 822-23-1
M. Wt: 312.5 g/mol
InChI Key: OIZXRZCQJDXPFO-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Scientific Investigations of Long-Chain Esters

The scientific investigation into long-chain esters is intertwined with the broader history of understanding fats and oils. Early chemists, such as Antoine Lavoisier in the late eighteenth century, began determining the elemental composition of fats and oils, establishing they primarily consisted of carbon and hydrogen. nih.gov Michel Eugène Chevreul's work in the early nineteenth century was particularly significant. He was the first to isolate a crystalline material with acidic properties from animal fats, identifying it as a fatty acid. nih.gov Chevreul's studies extended to the isolation and characterization of various fatty acids and his definition of saponification as the process yielding fatty acids and glycerol (B35011) from fats via the action of alkali. nih.gov

Marcellin Berthelot expanded upon this work in 1854 by synthesizing fats from glycerol and fatty acids, marking an early instance of synthesizing a naturally occurring organic substance in the laboratory. nih.gov Concurrently, early studies on fatty acid metabolism were being conducted, based on the principle that quantitative analysis of organic molecules could provide insights into biochemical transformations. nih.gov Research in the late 1940s and early 1950s explored the selectivity of urea (B33335) in forming inclusion complexes with long-chain organic molecules, a technique found useful for separating saturated and unsaturated compounds like fatty acid esters based on carbon chain length and the presence or degree of unsaturation. google.com Early investigations also examined the behavior and orientation of long-chain fats and esters in monolayers, particularly their effect on hydrolysis rates when spread on alkaline solutions. royalsocietypublishing.org

Significance of Octadecyl Acetate (B1210297) within Lipid Chemistry and Ester Functionality Research

Octadecyl acetate is classified within lipid chemistry as a fatty acyl, specifically a fatty ester, and more narrowly as a short fatty ester within the LIPID MAPS classification system. nih.govnih.govlipidmaps.org As a saturated C18 ester of acetic acid, it serves as a representative example of simple wax esters, which are formed from the esterification of long-chain fatty acids and long-chain fatty alcohols. ebsco.com While octadecyl acetate itself is derived from a fatty alcohol and a short-chain acid (acetic acid), the study of its properties and behavior contributes to the understanding of the broader class of long-chain esters, including waxes.

Research into the physicochemical properties of fatty acid esters highlights that their characteristics are significantly influenced by both the fatty acid and the alcohol components. mdpi.com The ester group, with its carbonyl oxygen, and the terminal methyl group in the alcohol moiety can influence molecular orientation and packing, affecting properties like crystallization. mdpi.com Octadecyl acetate's long saturated hydrocarbon chain contributes significantly to its hydrophobic nature and physical properties, such as its melting point. Studies on the orientation of long-chain esters in films have revealed interesting features regarding molecular arrangement at interfaces. royalsocietypublishing.org The compound has been identified in various natural sources, including plants like Zinnia elegans and Rhodiola rosea, as well as in the stem bark of the African locust bean tree and the leaves of Wrightia tinctoria. nih.govnaturalproducts.netwisdomlib.org Its presence has also been detected as a volatile organic compound in organisms such as moths, bees, and certain cyanobacteria. mdpi.com The identification of octadecyl acetate in these diverse biological contexts underscores its natural occurrence and potential roles in biological systems, prompting further scientific investigation into its biosynthesis and function. mdpi.com

Current Research Trends and Unexplored Avenues for Octadecyl Acetate

Current research involving octadecyl acetate and related long-chain esters spans various fields. Its identification as a volatile organic compound (VOC) in the cyanobacterium Synechococcus sp. strain GFB01 highlights its presence in microorganisms and suggests potential, yet unexplored, environmental and physiological roles in these organisms. mdpi.com The genes involved in its biosynthesis in such organisms are also an area with limited information. mdpi.com

In materials science, octadecyl acetate and similar long-chain esters or their derivatives are being investigated for applications such as pour point depressants in waxy crude oil. Research explores the synthesis and characterization of copolymers involving octadecyl acrylate (B77674) and vinyl acetate to improve the flow properties of crude oil at low temperatures. colab.wsresearchgate.net The grafting of octadecylamine (B50001) onto graphene oxide has also been studied to improve the dispersion of carbon nanotubes in polymer matrices like ethylene (B1197577) vinyl acetate, demonstrating the utility of octadecyl chains in modifying material properties. mdpi.com

Further research avenues include a deeper understanding of the biosynthesis of octadecyl acetate in various organisms, particularly in microorganisms and plants where its role is not fully elucidated. The potential biological activities associated with its occurrence in nature, beyond its identification as a VOC or component of extracts, warrant further investigation. Studies on the behavior of long-chain esters in complex systems, such as their interaction with biological membranes or their role in interspecies chemical communication, could also be fruitful areas of research. The use of octadecyl acetate as a model compound in studies of ester reactions, physical properties of long-chain molecules, and their behavior at interfaces continues to be relevant in physical chemistry and materials science. Research into supramolecular encapsulation has also utilized fatty acid esters to study guest-host interactions and selective protection within confined spaces. rsc.org

Key Physical Properties of Octadecyl Acetate

PropertyValueSource
Molecular Weight312.5 g/mol nih.govcenmed.comaksci.com
Melting Point30 °C to 34.5 °C aksci.comtcichemicals.comnewcny.com
Boiling Point172.4 °C @ 1.5 Torr newcny.com
Physical StatePowder, lump, or liquid aksci.comtcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B013392 Stearyl acetate CAS No. 822-23-1

Properties

IUPAC Name

octadecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXRZCQJDXPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047759
Record name Octadecyl acetate
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-23-1, 72269-30-8
Record name Octadecyl acetate
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Record name Acetic acid, octadecyl ester
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Record name Acetic acid, C18-22-alkyl esters
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Record name Octadecyl acetate
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Record name Acetic acid, octadecyl ester
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Record name Octadecyl acetate
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Record name Octadecyl acetate
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Record name STEARYL ACETATE
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Advanced Characterization and Analytical Techniques for Octadecyl Acetate in Research

Spectroscopic Analysis in Elucidating Molecular Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for confirming the structure of octadecyl acetate (B1210297). ¹H NMR spectra provide detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum allows for the identification of the characteristic peaks corresponding to the methyl, methylene (B1212753), and ester groups present in octadecyl acetate. For instance, signals corresponding to the terminal methyl group of the octadecyl chain, the methylene groups along the chain, the methylene group adjacent to the ester oxygen, and the methyl group of the acetate moiety are expected and can be assigned. nih.govrsc.orgiosrjournals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in octadecyl acetate by analyzing the vibrations of the molecule when exposed to infrared radiation. The IR spectrum of octadecyl acetate typically shows characteristic absorption bands. A strong absorption band around 1730-1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester group. researchgate.nettandfonline.comresearchgate.net Bands in the region of 1100-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester linkage. researchgate.net Additionally, C-H stretching vibrations from the alkyl chains are observed in the 2850-2920 cm⁻¹ region. researchgate.net The presence and position of these bands in the IR spectrum help confirm the presence of the acetate and long alkyl chain functionalities. tcichemicals.comcenmed.comsielc.comnist.gov

Mass Spectrometry (MS) (e.g., GC-MS, Chemical Ionization MS, EI-MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of octadecyl acetate and to obtain fragmentation patterns that aid in structural confirmation and identification of impurities. sielc.comtcichemicals.combvsalud.orgnveo.orgcolab.wsnp-mrd.org

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, octadecyl acetate molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The EI mass spectrum of octadecyl acetate (molecular weight 312.5 g/mol ) typically shows a molecular ion peak (though it may be weak) and characteristic fragment ions resulting from the cleavage of bonds within the molecule. nih.govnist.govnist.gov Common fragmentation pathways for esters include McLafferty rearrangement and cleavage of the alkyl chain. The presence of specific fragment ions, such as those corresponding to the acetate group (m/z 43) and fragments of the stearyl chain, provides valuable structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. sielc.comtcichemicals.combvsalud.orgnveo.orgcolab.wsnp-mrd.org This technique is widely used for the analysis of volatile and semi-volatile compounds like octadecyl acetate. The GC separates octadecyl acetate from other components in a mixture based on their boiling points and interactions with the stationary phase. The separated compound then enters the MS, where its mass spectrum is recorded. GC-MS is particularly useful for identifying octadecyl acetate in complex samples, such as natural extracts or product formulations, and for assessing its purity by detecting and identifying impurities. bvsalud.orgnveo.orgmdpi.comnist.govlcms.cz Data from GC-MS analysis of octadecyl acetate has been reported in various studies, including the analysis of volatile compounds in cyanobacteria and Rhododendron species. bvsalud.orgmdpi.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating octadecyl acetate from other components in a mixture and for quantifying its amount. cenmed.comsielc.combvsalud.orgnveo.orgnp-mrd.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a primary technique for the separation and analysis of octadecyl acetate due to its volatility at elevated temperatures. nist.gov In GC, the sample is vaporized and carried by an inert gas through a capillary column coated with a stationary phase. Compounds in the mixture separate based on their partitioning between the mobile gas phase and the stationary phase. GC is used for both qualitative analysis (identification based on retention time) and quantitative analysis (determination of concentration based on peak area). tcichemicals.comtcichemicals.comtcichemicals.com

As discussed in Section 3.1.3, GC-MS combines GC separation with MS detection, providing a powerful tool for identifying and quantifying octadecyl acetate in complex matrices. sielc.comtcichemicals.combvsalud.orgnveo.orgcolab.wsnp-mrd.org This hyphenated technique allows for the confirmation of the identity of the GC peak corresponding to octadecyl acetate by its characteristic mass spectrum. GC-MS has been used to identify octadecyl acetate as a component in various natural sources. bvsalud.orgmdpi.com

Research findings using GC-MS have shown varying concentrations of octadecyl acetate in different samples. For example, in the volatile fraction of Synechococcus sp. strain GFB01, octadecyl acetate was identified as a main compound, present at 11.71%. mdpi.com In the leaf oil of Rhododendron capitatum, octadecyl acetate was found to be the highest content component at 42.32%. bvsalud.org

Gel Permeation Chromatography (GPC) for Polymeric Derivatives

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a chromatographic technique that separates molecules based on their size. While octadecyl acetate itself is a small molecule typically analyzed by GC, GPC is relevant when considering polymeric derivatives or formulations containing octadecyl acetate or related long-chain esters as monomers or components. researchgate.netcolab.ws

GPC is used to determine the molecular weight distribution of polymers. For instance, in the synthesis and characterization of copolymers involving octadecyl acrylate (B77674) (a related long-chain ester monomer), GPC is employed to determine the average molecular weights of the synthesized polymers. iosrjournals.orgcolab.ws This is important for understanding the physical properties and performance of polymeric materials. Studies on polymers synthesized from monomers like octadecyl methacrylate (B99206) have utilized GPC for molecular weight characterization. iosrjournals.org GPC can also be used in the cleanup of samples containing high molecular weight interferences, such as lipids, before the analysis of smaller molecules like plastics additives, which can include long-chain esters. plytix.com

High-Performance Liquid Chromatography (HPLC) with Octadecyl-Modified Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. The principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. acs.org In the context of octadecyl acetate, reversed-phase HPLC utilizing octadecyl-modified stationary phases (C18 columns) is particularly relevant. These stationary phases consist of hydrocarbon chains (specifically, 18-carbon chains) chemically bonded to a silica (B1680970) or other inert support. This creates a hydrophobic surface that interacts favorably with nonpolar or moderately polar compounds like octadecyl acetate.

The separation in reversed-phase HPLC is primarily driven by hydrophobic interactions. pnas.org Nonpolar compounds, such as octadecyl acetate, are retained longer on the hydrophobic C18 stationary phase, while more polar components elute earlier with the mobile phase, which is typically a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). pnas.org By optimizing the mobile phase composition and flow rate, effective separation of octadecyl acetate from other components in complex samples can be achieved.

Research has shown the application of HPLC in analyzing mixtures containing octadecyl acetate. For instance, in studies involving insect-produced compounds, reversed-phase HPLC with nonaqueous solvent systems has demonstrated potential for isolating cuticular hydrocarbons (CHCs) from complex blends, where separation is based on hydrophobic interactions related to chain length and branching. pnas.org Although the study primarily focused on CHCs, the principle applies to other hydrophobic compounds like octadecyl acetate, which was also a component in bioassays discussed in the research. pnas.org

Octadecyl acetate has also been identified as a component in volatile organic compound (VOC) analysis from biological sources, where GC-MS is often employed, but HPLC can be a complementary technique for less volatile or more polar compounds in such extracts. acs.orgrsc.orgbvsalud.orgmdpi.com For example, octadecyl acetate was found in the volatile fraction of the cyanobacterium Synechococcus sp. strain GFB01. mdpi.com While GC-MS was used for identification in this specific case, the presence of octadecyl acetate in such complex biological matrices highlights the need for effective separation techniques like HPLC for purification or analysis of less volatile components.

Thermal Analysis Methods for Polymeric Forms

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal behavior of materials, including polymers and compounds incorporated within or interacting with polymeric matrices. Octadecyl acetate, with its long alkyl chain, can influence the thermal properties of polymeric systems, particularly regarding crystallization and thermal stability.

Differential Scanning Calorimetry (DSC) for Crystallization Characteristics

Differential Scanning Calorimetry (DSC) measures the heat flow to a sample as a function of temperature. This technique is widely used to study thermal transitions such as melting, crystallization, glass transitions, and solid-state transitions. researchgate.net For compounds like octadecyl acetate, which is a solid at room temperature with a melting point around 30 °C, DSC can provide valuable information about its crystalline behavior. tcichemicals.comtcichemicals.comnasa.gov

The melting point of octadecyl acetate has been reported in the range of 28-30 °C. tcichemicals.comtcichemicals.comnasa.gov DSC can precisely determine this melting temperature (Tm) and the associated enthalpy of fusion (ΔHf), which is the amount of energy required to melt the crystalline solid. researchgate.net

In studies involving polymers, the presence of additives or components like octadecyl acetate can affect the polymer's crystallization process. DSC can be used to observe changes in the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) of the polymer when blended with octadecyl acetate. While direct studies on octadecyl acetate's effect on polymer crystallization were not extensively detailed in the search results, related research on copolymers containing octadecyl acrylate (which also has a long alkyl chain similar to octadecyl acetate) demonstrates the utility of DSC in characterizing the thermal transitions, including glass transition temperature (Tg) and melting temperature of the octadecyl groups within the copolymer structure. tandfonline.com These studies show that the long alkyl chains can exhibit crystalline behavior, and their melting transitions can be observed by DSC. tandfonline.com

For instance, DSC thermograms of copolymers of glycidyl (B131873) methacrylate and octadecyl acrylate showed an endothermic peak attributed to the melting of octadecyl groups, with melting temperatures ranging from 48 to 55 °C depending on the copolymer composition. tandfonline.com This indicates that even when incorporated into a polymer chain, the long octadecyl segments can still undergo crystallization and melting, which can be quantified by DSC.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is primarily used to determine the thermal stability of materials and to quantify volatile components or decomposition products. researchgate.net

TGA can be used to assess the temperature at which octadecyl acetate begins to decompose and the rate of mass loss as temperature increases. This provides information about its thermal stability limits. While specific TGA data for pure octadecyl acetate was not prominently featured in the search results, TGA is a standard technique for evaluating the thermal stability of organic compounds and materials containing them.

In the context of polymeric forms, TGA is often employed to study the thermal degradation behavior of polymers and the influence of additives or incorporated compounds on their stability. researchgate.net For example, TGA was used to assess the thermal stability of copolymers of octadecyl itaconate and vinyl acetate. researchgate.net Although this study involved octadecyl itaconate rather than octadecyl acetate, it illustrates how TGA is applied to polymers containing long alkyl chains to understand their degradation profiles. The thermal stability of these copolymers was determined by TGA, showing that the stability could be influenced by the copolymer composition. researchgate.net

TGA can also be used to study the thermal stability of blends where octadecyl acetate might be present, such as in investigations of natural waxes or extracts containing various lipids and esters. nih.gov By monitoring the mass loss at different temperatures, TGA can help identify the temperature ranges where octadecyl acetate or other components volatilize or decompose, contributing to a more complete thermal profile of the material.

The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of octadecyl acetate, both as a pure compound and within more complex systems like polymeric materials or natural extracts.

TechniqueProperty Measured/ObservedTypical Application for Octadecyl Acetate
HPLCSeparation based on hydrophobicityPurification, identification, and quantification in mixtures and extracts. acs.orgpnas.org
DSCMelting point, crystallization behaviorDetermination of thermal transitions, influence on polymer crystallization. nasa.govtandfonline.com
TGAThermal decomposition temperature, mass lossAssessment of thermal stability and degradation profile. researchgate.net

Applications in Advanced Materials Science and Engineering Research

Polymeric Materials and Additives

Octadecyl acetate (B1210297), often in the form of its acrylate (B77674) derivative (octadecyl acrylate), is a significant component in the synthesis of polymers used as additives to modify the properties of materials like crude oil and lubricants researchcommons.orgvurup.skd-nb.infomdpi.comsfdchem.com. These polymers are designed to address issues related to the flow and behavior of hydrocarbons at varying temperatures.

Pour Point Depressants (PPD) for Crude Oil and Lubricants

Pour point depressants are additives used to lower the pour point of crude oil and lubricants, which is the lowest temperature at which the liquid will still flow. The presence of paraffin (B1166041) waxes in these fluids can crystallize at low temperatures, forming a gel-like structure that impedes flow onepetro.orgijeast.com. Polymeric additives, including those derived from octadecyl acrylate, are effective in mitigating this problem researchcommons.orgvurup.skd-nb.infomdpi.com.

Impact of Polymer Architecture and Composition on Performance

The effectiveness of polymeric PPDs is significantly influenced by their molecular architecture and composition researchgate.netacs.org. Polymers with comb-like structures, featuring long alkyl side chains similar in length to the paraffin waxes, are particularly effective acs.orgkbtu.edu.kz. These long hydrophobic chains, such as those derived from octadecyl acrylate, can interact with the wax crystals acs.orgekb.eg. The polymer backbone and the nature of polar groups also play crucial roles in the polymer's performance as a PPD acs.orgekb.eg. Studies have shown that the efficiency of copolymers can increase with the concentration of the additive and can also be influenced by the size of the pendant alkyl group and the mole fraction of co-monomers like vinyl acetate ijeast.com. For instance, research on terpolymers based on alkyl acrylates, vinyl acetate, and 1-tetradecene (B72687) indicated that the viscosity index increased with increasing additive concentration and alkyl chain length up to tetradecyl acrylate, decreasing thereafter vurup.sk. Another study found that a polymer with a 70% octadecyl methacrylate (B99206) unit composition was effective in reducing the pour point researchcommons.org. The degree of polymer cross-linking can also affect its ability to interact with wax crystals nih.gov.

Rheological Studies of Modified Crude Oils and Lubricants

Rheological studies are essential for evaluating the effectiveness of PPDs in improving the flow properties of crude oils and lubricants at low temperatures onepetro.orgresearchgate.netuni.lutcichemicals.comresearchgate.net. These studies measure parameters such as viscosity and yield stress of the treated fluids. Polymeric PPDs have been shown to significantly reduce the viscosity and yield stress of waxy crude oils, facilitating their transportation through pipelines researchcommons.orgonepetro.orgresearchgate.net. For example, a study on synthesized PPDs for Egyptian waxy crude oils showed that the additives reduced yield stress and viscosity compared to untreated oil researchcommons.org. Rheological models, such as the Casson and Bingham plastic models, are used to describe the flow behavior of modified crude oils onepetro.org.

Viscosity Index Improvers in Lubricating Oils

Polymers containing octadecyl acrylate or methacrylate units can also function as viscosity index improvers (VII) in lubricating oils vurup.skresearchgate.nettcichemicals.comacs.orgacs.org. Viscosity index improvers are additives that reduce the change in viscosity of a lubricant with temperature. They work by increasing the relative viscosity more at high temperatures than at low temperatures vurup.sk. This is often attributed to the polymer molecules changing their conformation in the oil as temperature changes vurup.sk. Copolymers incorporating n-octadecyl acrylate have been evaluated for their effectiveness as viscosity index improvers acs.org. Research has indicated that the viscosity index can increase with increasing additive concentration and with increasing alkyl chain length in the polymer composition vurup.skd-nb.info.

Self-Assembling Amphiphilic Polymers and Particle Stabilizers

Amphiphilic polymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in selective solvents to form various nanostructures such as micelles and vesicles acs.orgnih.govacs.orgresearchgate.net. Polymers incorporating octadecyl acrylate or similar long hydrophobic chains can contribute to the hydrophobic segments of these amphiphilic structures acs.orgresearchgate.net. These self-assembling properties are relevant in applications such as particle stabilization cenmed.com. While the provided search results touch upon self-assembly of amphiphilic copolymers and particle stabilization in a general context and mention polymers containing octadecyl groups or acrylate, specific detailed research findings directly linking octadecyl acetate (the ester) to self-assembling amphiphilic polymers and particle stabilizers were not extensively found within the strict constraints of the search results. However, related polymers like poly(octadecyl acrylate) and amphiphilic copolymers with octadecyl groups have been studied for their self-assembly behavior and potential in forming stable structures in solution acs.orgresearchgate.netresearchgate.net.

Development of New Materials and Sensors (e.g., Self-Assembled Monolayers)

Self-assembled monolayers (SAMs) are highly ordered two-dimensional molecular arrangements that spontaneously form on solid substrates. researchgate.netnih.govunibs.it They are valuable in tailoring the surface properties of materials and are utilized in the development of sensors, coatings, and electronic devices. researchgate.netnih.govunibs.it The formation of SAMs is driven by the strong interaction between a functional head group of the molecule and the substrate surface, along with intermolecular interactions, such as van der Waals forces, between the alkyl chains. researchgate.netunibs.ituni-due.deethz.ch

Octadecyl-containing molecules are frequently employed in the formation of SAMs due to the significant van der Waals interactions provided by the long octadecyl chain, which contribute to the order and stability of the monolayer. researchgate.netnih.govuni-due.deethz.ch For instance, octadecylsiloxane (formed from octadecyltrichlorosilane (B89594) or octadecyltriethoxysilane) can form SAMs on silicon oxide surfaces. researchgate.nettandfonline.comtandfonline.com The quality and coverage of these SAMs can be influenced by factors such as the solvent used and the concentration of the octadecylsiloxane solution. researchgate.net Research has shown that octadecylphosphonic acid can form ordered SAMs on silicon oxide surfaces, with chain tilt angles around 37°. nih.gov These phosphonate-based SAMs have demonstrated good surface coverage and hydrolytic stability. nih.gov While octadecyl acetate itself is not explicitly mentioned as a common SAM-forming molecule in the provided results, the principles of SAM formation with octadecyl chains are highly relevant, suggesting potential for its use or incorporation into more complex SAM structures for specific surface functionalization purposes, including sensor development. SAMs are used in sensor devices to detect analytes through recognition reactions. uni-due.de

Functional Materials for Specific Research Applications

Beyond general surface modification, octadecyl-containing compounds are integral to the development of functional materials tailored for specific research applications, including drug delivery, chromatography, and corrosion inhibition.

Drug Delivery Systems and Vaccine Adjuvants (e.g., 1-O-Octadecyl-2-acetyl-sn-glycerol-3-phosphate)

Lipid-based formulations, such as liposomes and nanoparticles, are widely explored as drug delivery systems and vaccine adjuvants. ontosight.ainih.govnih.govmdpi.com These systems can encapsulate and protect therapeutic agents or antigens, enhance their delivery to target cells, and modulate immune responses. ontosight.ainih.govmdpi.comfrontiersin.org

1-O-Octadecyl-2-acetyl-sn-glycerol-3-phosphate, a synthetic lipid molecule, is of particular interest in this area. ontosight.ai This compound possesses amphiphilic properties due to its octadecyl chain and phosphate (B84403) group, allowing it to interact with both aqueous and lipid environments. ontosight.ai It has been studied for its ability to stimulate immune responses, making it a candidate for use as a vaccine adjuvant. ontosight.aifrontiersin.org Research indicates that it can activate toll-like receptors (TLRs) on immune cells, promoting cytokine production and T cell activation. ontosight.ai Its lipid nature also facilitates its incorporation into liposomal drug delivery systems, potentially improving the targeting and efficacy of therapeutic agents. ontosight.ai Ongoing research focuses on its immunomodulatory effects and its potential to enhance vaccine efficacy against infectious diseases and cancers, as well as its use in nanocarriers for targeted drug delivery. ontosight.ai

Chromatography Stationary Phases (e.g., Octadecyl-Modified Titania)

Chromatography is a crucial technique for separating and analyzing complex mixtures. The stationary phase is a key component determining the separation efficiency and selectivity. Octadecyl-modified materials are extensively used as stationary phases in reversed-phase liquid chromatography (RPLC) due to the hydrophobic interactions they provide with analytes. mdpi.commdpi.comnih.govscience.govscience.gov

Octadecyl-modified titania is an example of such a stationary phase. Titania (titanium dioxide) has attracted interest as an alternative support material to silica (B1680970) in high-performance liquid chromatography (HPLC) due to its desirable mechanical properties and superior chemical stability, particularly at extreme pH values. tandfonline.comtandfonline.comresearchgate.netoup.com Octadecyl-modified titania stationary phases are typically prepared by silylation of the titania surface with octadecylsilanes. tandfonline.comtandfonline.comresearchgate.net

Research on octadecyl-modified titania has investigated its retention behavior for various solutes under reversed-phase conditions. Studies have shown that the retention behavior is influenced by both the octadecyl groups and residual silanol (B1196071) groups formed during silylation. tandfonline.comtandfonline.com While octadecyl modification imparts reversed-phase characteristics, the underlying amphoteric ion-exchange behavior of the titania support can still play a significant role in retention. tandfonline.comtandfonline.com Despite this, octadecyl-bonded titania/silica composite materials have demonstrated good methylene (B1212753) selectivity and steric selectivity, showing potential for the separation of basic compounds. oup.comresearchgate.net The carbon load of the octadecyl modification can impact the chromatographic properties. oup.com

The following table summarizes some research findings related to octadecyl-modified titania stationary phases:

Stationary Phase TypeSupport MaterialModification MethodMobile Phase ConditionsObserved BehaviorKey FindingsSource
Octadecyl-modified TitaniaTitaniaSilylation with octadecyltriethoxysilaneAqueous methanol (B129727) with acetic acid-sodium acetate or bicine-sodium hydroxide (B78521) bufferAmphoteric ion exchanger with retention influenced by octadecyl groups and silanol groupsOctadecyl modification influenced retention but did not fully control the amphoteric ion exchange ability of titania. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
Octadecyl-bonded TiO2/SiO2TiO2/SiO2 compositeSilylationReversed-phase conditionsGood methylene selectivity and steric selectivityDemonstrated potential for separating basic compounds; carbon load influenced properties. oup.comresearchgate.net oup.comresearchgate.net
Octadecyl-modified TitaniaTitaniaReaction with octadecyltriethoxysilaneNormal- and reversed-phase conditionsTitania showed basic properties in normal phase; octadecyl modification reduced influence of titania matrix in reversed phase. researchgate.netresearchgate.netOctadecyl modification decreased anion-exchange sites but increased retention of benzylamine (B48309) through silanol and octadecyl groups. researchgate.netresearchgate.net researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of Octadecyl Acetate

Molecular Dynamics (MD) Simulations for Behavior Prediction

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can provide insights into the dynamic behavior of a system. While specific MD simulation studies focused solely on octadecyl acetate (B1210297) are not extensively detailed in the search results, related studies on similar long-chain molecules and their interactions in various systems highlight the potential applications of this technique.

For example, MD simulations have been employed to investigate the interaction between poly(octadecyl acrylate) and n-octacosane crystals, providing insights into wax inhibition mechanisms researchgate.net. Another study utilized mesoscopic dynamics simulation to analyze the performance of poly(octadecyl acrylate-vinyl acetate) as pour point depressants in waxy crude oil, examining the influence of vinyl acetate content on the stretching state of polymer molecules in wax crystals and the polar attraction among contaminated wax crystals acs.org, researchgate.net. These examples demonstrate how MD simulations can be applied to understand the behavior of long-chain molecules, including esters like octadecyl acetate, in complex environments and their interactions with other substances. The methodology often involves modeling interactions and validating simulations with experimental data .

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules. DFT can provide valuable information about a molecule's ground state electron density, which can then be used to derive various properties, including insights into reactivity. researchgate.net, shd-pub.org.rs While direct DFT studies specifically on octadecyl acetate were not prominently found, the application of DFT to similar organic molecules is well-established and provides a framework for understanding how this method would be applied to octadecyl acetate.

DFT calculations are commonly used to explore geometry structures, frontier molecular orbitals, molecular electrostatic potential maps, and gap energies mdpi.com. These calculations can help in understanding the electronic distribution within a molecule and predicting its behavior in chemical reactions. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, often performed using DFT, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com, numberanalytics.com These orbitals are crucial in determining a molecule's reactivity, particularly in reactions involving electron transfer or sharing. libretexts.org, numberanalytics.com The energy and spatial distribution of the HOMO and LUMO provide insights into where a molecule is likely to donate or accept electrons. numberanalytics.com

For octadecyl acetate, FMO analysis could reveal the regions most susceptible to electrophilic or nucleophilic attack, based on the electron density distribution in the HOMO and LUMO. Studies on other organic molecules demonstrate the utility of FMO analysis in understanding reaction mechanisms and predicting reactivity. slideshare.net, materialsciencejournal.org

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. readthedocs.io, avogadro.cc These maps indicate the areas of a molecule that are likely to be attracted to positive or negative charges, providing insights into potential sites for intermolecular interactions and chemical reactions. uni-muenchen.de, libretexts.org

MEP maps are typically generated from DFT calculations. readthedocs.io By mapping the electrostatic potential onto the molecular surface, regions of high electron density (often colored red) and low electron density (often colored blue) can be identified. libretexts.org, avogadro.cc For octadecyl acetate, an MEP map would illustrate the charge distribution across its long hydrocarbon chain and the ester group, highlighting the polarity of the ester linkage and the largely nonpolar nature of the alkyl chain. This information is valuable for understanding how octadecyl acetate might interact with other polar or nonpolar molecules.

Gap Energy Determinations

The gap energy, specifically the HOMO-LUMO energy gap (ΔE), is a key parameter derived from DFT calculations. mdpi.com, researchgate.net This energy difference between the HOMO and LUMO is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

Determining the gap energy for octadecyl acetate through DFT calculations would provide a quantitative measure of its reactivity compared to other compounds. While specific values for octadecyl acetate were not found, DFT studies on other organic molecules illustrate how gap energy calculations are performed and interpreted in the context of chemical reactivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish relationships between the structural properties of molecules and their biological activities (QSAR) or physicochemical properties (QSPR). nih.gov These methods use molecular descriptors, which are numerical representations of a molecule's structural and chemical features, to build predictive models. nih.gov

While specific QSAR or QSPR studies focused on octadecyl acetate were not detailed in the search results, the principles of these methods are applicable. Given the long hydrocarbon chain and ester functional group of octadecyl acetate, molecular descriptors related to lipophilicity (such as logP), molecular volume, surface area, and electronic properties (derived from DFT) could be used in QSAR/QSPR models. researchgate.net, shd-pub.org.rs These models could potentially predict various properties of octadecyl acetate, such as its solubility, partitioning behavior, or interactions with biological systems, based on its molecular structure. QSPR models have been successfully developed for predicting properties like adsorbability and lipophilicity for other organic compounds. researchgate.net, nih.gov

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a molecule (ligand) when it is bound to another molecule (receptor), such as a protein or enzyme. This method is widely used in drug discovery and studies of molecular recognition to estimate the binding affinity and understand the nature of intermolecular interactions. ijpsonline.com

Q & A

Basic: What are the standard methods for synthesizing and characterizing octadecyl acetate?

Answer:
Octadecyl acetate is synthesized via esterification reactions, typically combining acetic acid with octadecanol (1-octadecanol) in the presence of acid catalysts (e.g., sulfuric acid). Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation (e.g., δ 2.05 ppm for the acetate methyl group and δ 4.05 ppm for the –CH₂O– group) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of byproducts (e.g., unreacted alcohol or acetic acid) .
  • Melting Point Analysis : Reported as 32–34°C for solid-phase validation .

Basic: How can researchers quantify octadecyl acetate in complex mixtures?

Answer:
Quantification requires advanced chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns (e.g., Shim-pack GIS C18) with acetonitrile/water gradients for separation. Retention times are calibrated against certified standards .
  • GC with Flame Ionization Detection (GC-FID) : Optimal for volatile derivatives; internal standards (e.g., cetyl acetate) improve accuracy .

Advanced: What experimental approaches are used to study the polymorphic behavior of octadecyl acetate?

Answer:
Polymorphism is investigated using:

  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., rotator phases RII and RI at 45–60°C) .
  • X-ray Diffraction (XRD) : Differentiates crystal structures (orthorhombic vs. triclinic phases) .
  • Molecular Dynamics Simulations : Predicts polymerization feasibility in specific phases (e.g., intralayer vs. interlayer propagation) .

Advanced: How to resolve contradictions in polymerization data for octadecyl acrylate derivatives?

Answer:
Contradictions arise from phase-dependent reactivity. Key strategies include:

  • Controlled Crystallization : Ensure phase purity (e.g., Cort vs. Ctri phases) before photopolymerization experiments .
  • Photo-DSC Kinetics : Compare conversion rates under identical light intensities and temperatures .
  • Replicate Studies : Address variability in molecular packing using single-crystal XRD .

Safety: What are the best practices for handling octadecyl acetate in toxicological studies?

Answer:

  • Exposure Limits : Adhere to thresholds for extractables/leachables in parenteral drugs (e.g., <1 ppm for intravenous products) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods during synthesis .
  • In Silico Toxicity Screening : Tools like ProTox-II predict endpoints (e.g., LD50 = 2000 mg/kg in rodents) .

Advanced: How is octadecyl acetate used in pheromone research?

Answer:
In entomology, it is identified via:

  • GC-MS Profiling : Quantify trace amounts (e.g., 0.07–1.19% in Bombus terrestris pheromone blends) .
  • Behavioral Assays : Test electrophysiological responses in antennae using electroantennography (EAG) .

Method Optimization: How to improve HPLC resolution for octadecyl acetate?

Answer:

  • Column Selection : Use RP-Shield columns (e.g., Shim-pack GIS RP-Shield) to reduce peak tailing .
  • Mobile Phase : Adjust pH to 3.0 with 0.1% formic acid to enhance ionization in LC-MS .

Advanced: What are the challenges in assessing octadecyl acetate’s environmental persistence?

Answer:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 7.4, 37°C) via LC-UV .
  • Bioaccumulation Models : Use logP values (logP = 8.2) to predict ecological risks .

Industrial Research: How to recover octadecyl acetate from solvent mixtures?

Answer:

  • Azeotropic Distillation : Recover 15% v/v at 125°C under vacuum (1 mm Hg) .
  • Extractive Batch Processes : Use SAF-SOLV No. 140 for phase separation .

Material Science: Can octadecyl acetate derivatives form functional polymers?

Answer:

  • Photopolymerization : Achieve 70% conversion in rotator phases (RII) using UV initiators (e.g., Irgacure 819) .
  • Thermal Stability : Assess via thermogravimetric analysis (TGA); degradation onset at 250°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.